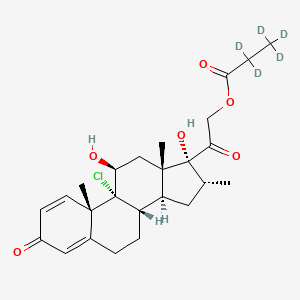

Icomethasone 21-propionate-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H33ClO6 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |

InChI Key |

OPNPEZLXXKGRTA-HBOHDMCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Icomethasone 21 Propionate D5

Strategic Approaches to Deuterium (B1214612) Incorporation at the C21 Position of Icomethasone 21-propionate

The introduction of a stable isotopic label, such as deuterium, into a complex molecule like icomethasone 21-propionate requires careful strategic planning to ensure high isotopic purity and regioselectivity. The primary approaches for introducing the d5-label into the 21-propionate group involve either the direct deuteration of the final compound or, more commonly, the use of a pre-deuterated building block in the final stages of the synthesis.

Direct deuteration of Icomethasone 21-propionate to achieve the desired d5-labeling in the propionate (B1217596) group is generally not a feasible approach. Such methods, which often involve harsh conditions like strong acids or bases and a deuterium source (e.g., D₂O), lack the necessary regioselectivity. These conditions would likely lead to deuterium exchange at various other positions on the steroid skeleton, compromising the isotopic integrity of the target molecule.

Deuterium exchange techniques, often catalyzed by transition metals, could theoretically be employed. However, achieving selective exchange only on the propionyl group without affecting the rest of the icomethasone structure presents a significant challenge. The presence of multiple functional groups in the steroid nucleus makes it susceptible to unwanted side reactions.

Therefore, the most practical and widely adopted strategy is the introduction of the deuterium atoms via a deuterated building block. In this case, the synthesis would involve the preparation of deuterated propionic acid or a reactive derivative thereof, which is then used to esterify the C21 hydroxyl group of an appropriate icomethasone precursor. This "building block" approach ensures that the deuterium atoms are located exclusively at the desired positions within the propionate moiety.

The synthesis of specifically labeled steroids presents considerable challenges due to the complexity and reactivity of the steroid framework. wikipedia.org Regioselectivity is a paramount concern, as non-specific deuterium incorporation can complicate the interpretation of metabolic studies and compromise the accuracy of analytical standards.

In the context of Icomethasone 21-propionate-d5, the primary challenge lies in selectively introducing the d5-propionate group at the C21 position without affecting other reactive sites, such as the C17 hydroxyl group. The solution to this challenge involves a carefully planned synthetic sequence that often employs protecting groups for other reactive functionalities on the steroid nucleus. By temporarily blocking other hydroxyl groups, the C21 hydroxyl group can be selectively targeted for esterification with the deuterated propionylating agent.

Detailed Synthetic Pathways for Deuterium Exchange or Direct Deuteration Leading to this compound

As direct deuteration is impractical, the detailed synthetic pathway focuses on the esterification of an icomethasone precursor with a deuterated propionylating agent. A plausible and efficient route involves the use of commercially available d6-propionic acid, which can be converted into a more reactive species for the esterification reaction.

The introduction of the d5-propionate group is achieved through an esterification reaction. A common and effective method is the use of d5-propionic anhydride (B1165640) or d5-propionyl chloride as the acylating agent. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the C21 hydroxyl group of the icomethasone precursor attacks the carbonyl carbon of the deuterated acylating agent.

The choice of catalyst is crucial for achieving high yields and minimizing side reactions. Common catalytic systems for such esterifications include:

Acid catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used, but they may promote side reactions such as dehydration.

Base catalysts: Bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to activate the alcohol and/or neutralize the acid byproduct. DMAP is particularly effective in accelerating the reaction.

Coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification of d6-propionic acid directly, avoiding the need to prepare the more reactive anhydride or acid chloride.

A representative reaction scheme would involve reacting the icomethasone precursor with d5-propionic anhydride in the presence of a base like pyridine or DMAP in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

The selection of the appropriate precursor is critical for the success of the synthesis. The ideal precursor would be a derivative of icomethasone where the C21 hydroxyl group is readily accessible for esterification. If other hydroxyl groups are present and more reactive, they may need to be protected. For instance, if the synthesis starts from a precursor with both C17 and C21 hydroxyl groups, the C17 hydroxyl group might be selectively protected, for example, as a silyl (B83357) ether, to ensure exclusive acylation at the C21 position. Following the esterification, the protecting group would be removed under mild conditions to yield the final product.

A suitable precursor could be Icomethasone itself, where the C21 hydroxyl group is the primary site of acylation under controlled conditions.

Optimization of Reaction Conditions for Maximized Deuterium Labeling Efficiency and Isotopic Purity of this compound

To ensure the final product meets the stringent requirements for use as an internal standard, optimization of the reaction conditions is essential. This involves maximizing the deuterium labeling efficiency and ensuring high isotopic purity.

Key parameters to optimize include:

Reaction Temperature and Time: The reaction should be carried out at a temperature that allows for a reasonable reaction rate without causing degradation of the steroid or scrambling of the deuterium label. The reaction time should be sufficient to ensure complete conversion of the starting material.

Stoichiometry of Reagents: The molar ratio of the deuterated acylating agent to the icomethasone precursor should be carefully controlled. A slight excess of the acylating agent is often used to drive the reaction to completion.

Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact the reaction efficiency and selectivity. The solvent should be inert and capable of dissolving all reactants. The catalyst should be chosen to promote the desired reaction without inducing side reactions.

Purification Methods: After the reaction is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and excess reagents. Purification is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The isotopic purity of the final product is a critical parameter and is determined using mass spectrometry. The analysis should confirm the incorporation of five deuterium atoms and the absence of significant amounts of lower or higher deuterated species.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Icomethasone Precursor | Icomethasone |

| Deuterated Reagent | d5-Propionic Anhydride |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4-6 hours |

| Molar Ratio (Precursor:Reagent:Catalyst) | 1 : 1.2 : 0.1 |

| Purification Method | Silica (B1680970) Gel Column Chromatography |

Table 2: Typical Analytical Data for this compound

| Analysis | Specification |

| Appearance | White to off-white solid |

| Chemical Purity (by HPLC) | ≥ 98% |

| Isotopic Purity (by MS) | ≥ 99% d5 |

| Mass Spectrum | [M+H]⁺ peak corresponding to the d5-labeled compound |

| ¹H NMR | Consistent with the structure, showing the absence of signals for the propionyl protons |

By carefully selecting the synthetic strategy, optimizing the reaction conditions, and employing rigorous purification and analytical techniques, this compound can be prepared with the high chemical and isotopic purity required for its intended application as an internal standard in bioanalytical studies.

Solvent, Temperature, and Catalyst Effects on Deuterium Incorporation

The efficiency and selectivity of deuterium incorporation are highly dependent on the interplay of solvents, temperature, and catalysts. The choice of these parameters is crucial for achieving the desired level of deuteration while maintaining the structural integrity of the steroid.

Solvent Effects: The solvent system can influence reaction rates and the availability of the deuterium source. Deuterated solvents such as deuterium oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated chloroform (B151607) (CDCl₃) often serve as the deuterium donors. beilstein-journals.org The polarity of the solvent affects the solubility of the steroid substrate and the catalyst, thereby influencing the reaction kinetics. In some systems, the solvent itself can participate in the reaction, for instance, in water-assisted hydrogen spillover mechanisms. researchgate.net

Temperature Effects: Temperature plays a critical role in overcoming the activation energy required for C-H bond cleavage, a necessary step for H/D exchange. youtube.com

Low Temperatures: Insufficient temperatures may lead to slow reaction rates and incomplete deuteration. nih.gov

Optimal Temperatures: An optimal temperature can maximize the rate of deuterium incorporation. For example, some palladium-catalyzed H-D exchange reactions show optimal yields at around 120°C. nih.gov

High Temperatures: While higher temperatures can increase reaction rates, they also risk causing decomposition of the steroid substrate or promoting undesirable side reactions, leading to lower yields and the formation of impurities. nih.govmdpi.com Some modern techniques, such as ultrasound-assisted processes, can facilitate efficient deuteration at room temperature, mitigating the risks associated with high heat. nih.gov

Catalyst Effects: Catalysts are essential for facilitating the H/D exchange reaction, which is otherwise very slow. A variety of catalysts can be employed, each with its own advantages regarding selectivity and efficiency.

Metal Catalysts: Precious metal catalysts like Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) are widely used. nih.govnih.govmdpi.com They are known for their high efficiency in activating C-H bonds. The choice of catalyst can influence which positions on the molecule are deuterated. nih.gov For instance, some iridium complexes are used to selectively label sites near directing groups. princeton.edu

Acid/Base Catalysts: Strong acids or bases can also catalyze H/D exchange, although they may lack the selectivity of metal catalysts and can be harsh on sensitive functional groups. nih.govmdpi.com

Photoredox Catalysis: Modern methods may employ photoredox and hydrogen atom transfer (HAT) catalysis, which can offer high selectivity for C-H bonds, such as those adjacent to amine groups, under mild conditions. princeton.edu

The following table summarizes the general influence of these factors on deuterium incorporation:

| Factor | Effect on Deuterium Incorporation | Considerations |

| Solvent | Influences substrate solubility and can act as the deuterium source. | Polarity must be matched to the substrate and catalyst. The choice of deuterated solvent is key. |

| Temperature | Affects reaction rate by influencing the energy available to overcome activation barriers. | Must be optimized to ensure complete reaction without causing thermal degradation of the compound. nih.govnih.gov |

| Catalyst | Facilitates C-H bond cleavage and H/D exchange, often providing regioselectivity. | Type of catalyst (e.g., Pd/C, Pt, Iridium complexes) determines efficiency and selectivity. Concentration must be optimized. nih.govnih.govprinceton.edu |

Monitoring Deuteration Progress by Analytical Techniques During Synthesis

To ensure the desired level of deuterium incorporation and to optimize reaction conditions, the synthesis is closely monitored using sophisticated analytical techniques. stackexchange.com These methods allow chemists to track the conversion of the starting material to the deuterated product in near real-time.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for monitoring deuteration. wikipedia.org By analyzing the mass-to-charge ratio of the molecule, scientists can determine the number of deuterium atoms that have been incorporated. nih.gov

Principle: Each successful H/D exchange increases the mass of the molecule by approximately 1.006 Da (the mass difference between a deuterium and a hydrogen atom). nih.gov

Application: Aliquots can be taken from the reaction mixture at various time points and analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.orgnih.gov The resulting mass spectrum will show a distribution of isotopic peaks, and by tracking the shift in this distribution to higher masses, the progress of the deuteration can be quantified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for monitoring these reactions, providing detailed structural information.

¹H NMR (Proton NMR): As the reaction proceeds, hydrogen atoms at specific positions are replaced by deuterium. This leads to a decrease in the intensity of the corresponding signal in the ¹H NMR spectrum. stackexchange.com The percentage of deuteration at a specific site can be calculated by comparing the integration of the diminishing proton signal to an internal standard. stackexchange.com

²H NMR (Deuterium NMR): This technique directly detects the incorporated deuterium atoms. The appearance and integration of signals in the ²H NMR spectrum provide a direct and quantitative measure of the reaction's progress. rsc.org

The complementary nature of these techniques provides a comprehensive picture of the deuteration process, as outlined in the table below.

| Analytical Technique | Information Provided | Advantages |

| Mass Spectrometry (MS) | Measures the overall mass increase, confirming the number of deuterium atoms incorporated per molecule. nih.gov | High sensitivity; provides clear data on the distribution of isotopologues (e.g., d0, d1, d2, d3, d4, d5). |

| ¹H NMR Spectroscopy | Shows the disappearance of proton signals at specific sites as they are replaced by deuterium. stackexchange.com | Provides site-specific information on which positions have been deuterated. |

| ²H NMR Spectroscopy | Directly detects the deuterium nuclei that have been incorporated into the structure. rsc.org | Offers direct, quantitative measurement of deuterium incorporation at specific sites. |

Downstream Processing and Purification Techniques for Deuterated this compound

Following the synthesis, the reaction mixture contains the desired deuterated product, as well as unreacted starting material, partially deuterated intermediates, and other impurities. researchgate.net A multi-step downstream processing and purification procedure is therefore essential to isolate this compound with high chemical and isotopic purity. britannica.com

Chromatographic Separation Methods for Isotopic Purity Enrichment

Chromatography is a crucial technique for separating molecules based on their physical and chemical properties. britannica.com For enriching isotopic purity, methods that can distinguish between molecules differing only by the presence of deuterium are required.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating deuterated steroids from their non-deuterated counterparts. nih.gov

Principle: The separation relies on the "chromatographic isotope effect." Deuterated compounds can exhibit slightly different retention times on a chromatography column compared to their protiated (non-deuterated) analogues. researchgate.netacs.org This is often observed in reversed-phase chromatography, where the C-D bond can lead to subtle changes in molecular interactions with the stationary phase compared to the C-H bond. researchgate.net

Application: By using a high-resolution column and carefully optimized mobile phase conditions, a mixture can be separated into fractions with different levels of deuteration. nih.gov This allows for the isolation of the fraction containing the fully deuterated this compound, thereby enriching its isotopic purity.

| Chromatographic Method | Separation Principle | Outcome for this compound |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic Isotope Effect: Minor differences in retention time between deuterated and non-deuterated isotopologues. researchgate.netacs.org | Separation of the target d5 compound from d0-d4 species, leading to high isotopic purity. nih.gov |

Crystallization and Other Isolation Procedures for Highly Pure Material

Crystallization is the final step in the purification process, designed to isolate the deuterated compound in a solid, highly pure, and stable form. nih.gov

Crystallization: This process involves dissolving the chromatographically purified material in a suitable solvent system and then changing the conditions (e.g., cooling, evaporating the solvent) to induce the formation of crystals. google.com

Purity Enhancement: As the crystals form, the ordered lattice structure tends to exclude impurity molecules, resulting in a significant increase in chemical purity. nih.gov

Process: Different techniques such as cooling crystallization, suspension crystallization, or solvent volatilization can be employed to obtain the desired crystal form (polymorph), which can affect the compound's stability and other physical properties. google.com It is noted that deuterium substitution can sometimes influence the crystallization kinetics and melting temperature of a compound. osti.gov

Repeated crystallization may be necessary to achieve the stringent purity requirements for a final product. britannica.com The resulting highly pure, crystalline this compound is then dried to remove any residual solvent, yielding the final material ready for use.

Advanced Spectroscopic and Chromatographic Characterization of Icomethasone 21 Propionate D5

High-Resolution Mass Spectrometry for Precise Isotopic Enrichment Determination of Icomethasone 21-propionate-d5

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization of isotopically labeled compounds, providing unambiguous confirmation of the molecular formula and the extent of isotopic labeling.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for the precise determination of the isotopic composition of a sample. For this compound, this method is employed to quantify the enrichment of deuterium (B1214612). The analysis involves the combustion of the sample to convert it into simple gases (e.g., H₂ and CO₂), which are then introduced into the mass spectrometer. The instrument measures the ratio of the heavier isotope (deuterium) to the lighter isotope (protium).

The isotopic enrichment is typically expressed as Atom Percent Excess (APE), which is calculated based on the measured isotope ratios of the labeled compound compared to a reference standard of the unlabeled counterpart. For this compound, a high APE value is desired, indicating successful incorporation of the five deuterium atoms into the propionate (B1217596) moiety.

Table 1: Illustrative Isotopic Enrichment Data for this compound

| Parameter | Value |

| Theoretical Deuterium Enrichment | 98.0% |

| Measured Deuterium Enrichment | 99.5% |

| Isotopic Purity | >99% |

Tandem mass spectrometry (MS/MS) experiments are conducted to confirm the location of the deuterium labels within the molecule. By subjecting the protonated molecule [M+H]⁺ of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern is then compared to that of the unlabeled Icomethasone 21-propionate.

A key fragmentation pathway for corticosteroids with a 21-propionate ester involves the cleavage of the ester bond. For the deuterated compound, a specific fragment ion corresponding to the deuterated propionate group (d5-propionate) would be observed. The mass shift of this fragment ion by +5 amu (atomic mass units) compared to the corresponding fragment in the unlabeled compound provides definitive evidence for the localization of the five deuterium atoms on the propionate group.

Table 2: Expected Key Fragment Ions in MS/MS Analysis

| Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Interpretation |

| Icomethasone 21-propionate | [M+H]⁺ | [M+H - C₃H₅O₂]⁺ | Loss of the propionate group |

| This compound | [M+d5+H]⁺ | [M+d5+H - C₃D₅O₂]⁺ | Loss of the d5-propionate group |

Note: The m/z values are dependent on the exact mass of Icomethasone.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²H NMR) for Elucidating Deuterium Position and Structural Integrity of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and the position of isotopic labels.

Deuterium (²H) NMR provides direct evidence of the deuterium incorporation. A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the propionate group confirms that all deuterium atoms are chemically equivalent, as expected for a -CD₂-CD₃ group.

Quantitative NMR (qNMR) can be employed to determine the isotopic purity of this compound. By comparing the integral of a residual proton signal in the propionate region (if any) with the integral of a known, non-deuterated proton signal in the steroid backbone, the percentage of non-deuterated impurity can be calculated.

Table 3: Representative ¹H NMR Chemical Shift Data

| Proton | Expected Chemical Shift (ppm) - Unlabeled | Observed in this compound |

| Propionate -CH₂- | ~2.4 | Absent or significantly reduced |

| Propionate -CH₃ | ~1.1 | Absent or significantly reduced |

| Steroid Backbone Protons | Various | Present and consistent with structure |

Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Chromatographic Methodologies (HPLC, UPLC) for Purity Profiling and Impurity Identification in this compound Preparations

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the chemical purity of this compound and for identifying any potential impurities.

These techniques separate the compound of interest from any starting materials, by-products, or degradation products. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is commonly performed using a UV detector at the wavelength of maximum absorbance for the corticosteroid chromophore.

The purity of the this compound is determined by the area percentage of the main peak in the chromatogram. Any additional peaks are considered impurities and can be further characterized by coupling the liquid chromatograph to a mass spectrometer (LC-MS). This allows for the determination of the molecular weight of the impurities, aiding in their identification.

Table 4: Typical Chromatographic Conditions and Purity Results

| Parameter | Condition/Result |

| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Detection | UV at ~240 nm |

| Retention Time | Compound-specific |

| Purity (by area %) | >98% |

Note: The chromatographic conditions and purity are representative and would be optimized for the specific analysis.

Development of Specific Chromatographic Conditions for Deuterated Analogs

The separation of deuterated and non-deuterated isotopologues can be challenging due to their identical chemical properties and very similar physical properties. However, subtle differences in intermolecular interactions can be exploited to achieve chromatographic separation. The choice of stationary phase and mobile phase composition is critical in modulating the retention behavior of these compounds. Generally, polar stationary phases tend to exhibit a "normal" isotope effect where the heavier, deuterated compound is retained longer, while nonpolar stationary phases often result in an "inverse" isotope effect with the deuterated compound eluting earlier.

For corticosteroids like this compound, reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique. The high efficiency of UPLC columns allows for the potential separation of isotopologues, while the sensitivity and selectivity of the mass spectrometer are essential for their detection and quantification.

The development of a specific UPLC-MS/MS method for this compound would involve a systematic optimization of chromatographic parameters. This includes screening various C18 and other phenyl-based stationary phases to exploit subtle differences in hydrophobic and π-π interactions between the deuterated and non-deuterated forms. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, would be carefully adjusted. A shallow gradient elution program can be employed to maximize the resolution between the closely eluting isotopic species.

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography System | UPLC System |

| Column | High-strength silica (B1680970) C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-70% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 2 |

Detection and Quantification of Non-Deuterated and Partially Deuterated Impurities

The presence of non-deuterated (d0) and partially deuterated (d1-d4) impurities in a deuterated standard can significantly impact the accuracy of quantitative bioanalytical methods. Therefore, their detection and quantification are of paramount importance. High-resolution mass spectrometry (HRMS), particularly with instruments like an Orbitrap mass spectrometer, is exceptionally well-suited for this purpose. The high mass resolving power of such instruments allows for the differentiation of ions with very small mass differences, such as that between a deuterium atom and two hydrogen atoms.

In the analysis of this compound, the mass spectrometer would be operated in a mode that allows for the monitoring of the molecular ions of the fully deuterated compound as well as its potential isotopic impurities. By comparing the integrated peak areas of the extracted ion chromatograms for each species, their relative abundances can be determined.

Table 2: Key Mass-to-Charge Ratios for Monitoring Isotopic Purity of this compound

| Compound | Isotopic Labeling | [M+H]⁺ (m/z) |

| Icomethasone 21-propionate | d0 | 485.18 |

| Partially deuterated impurity | d1 | 486.19 |

| Partially deuterated impurity | d2 | 487.19 |

| Partially deuterated impurity | d3 | 488.20 |

| Partially deuterated impurity | d4 | 489.20 |

| This compound | d5 | 490.21 |

Infrared and Raman Spectroscopic Signatures of Deuterated this compound for Vibrational Analysis and Authenticity

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure, including isotopic substitution. The replacement of hydrogen with deuterium in the propionate moiety of Icomethasone 21-propionate is expected to induce noticeable shifts in the vibrational spectra, which can be used for structural confirmation and authenticity assessment.

Infrared Spectroscopy:

In the infrared spectrum, the substitution of hydrogen with the heavier deuterium isotope will cause a shift of the corresponding stretching and bending vibrations to lower wavenumbers (frequencies). The most significant changes are expected for the vibrations involving the C-D bonds in the ethyl group of the propionate ester. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. The corresponding C-D stretching vibrations are expected to be observed at approximately 2100-2200 cm⁻¹, a region that is often free from other fundamental vibrations, making them highly diagnostic. Similarly, C-H bending and wagging vibrations will also shift to lower frequencies upon deuteration.

Table 3: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| C=O Stretching (Ketone, Ester) | ~1720-1750, ~1660 | Relatively unaffected by deuteration of the propionate group. |

| C-D Stretching | ~2100-2200 | Diagnostic for deuteration in the propionate moiety. |

| C-F Stretching | ~1270, ~1030 | Unaffected by deuteration of the propionate group. |

| OOC/CCH Aromatic Deformation | ~880 | Unaffected by deuteration of the propionate group. |

Raman Spectroscopy:

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the non-deuterated analogue, which is structurally similar to fluticasone (B1203827) propionate, has been studied. The strongest peak in the Raman spectrum of fluticasone propionate is the C=O vibration at approximately 1659 cm⁻¹. uclan.ac.uk Other prominent peaks include the –CH₃ symmetric stretch at around 1606 cm⁻¹, and –CH₂ and –CH stretches near 1380 cm⁻¹ and 1330 cm⁻¹, respectively. uclan.ac.uk

For this compound, the most significant changes in the Raman spectrum are anticipated for the vibrational modes associated with the deuterated propionate group. The C-H stretching and bending vibrations will be replaced by their C-D counterparts at lower frequencies. These shifts provide a clear spectroscopic signature of deuteration. The C-F and S-C-F bands are expected to remain at approximately 1234 cm⁻¹ and 1022 cm⁻¹, respectively, serving as useful reference points within the spectrum. uclan.ac.uk

Table 4: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |

| C=O Stretching | ~1659 | Largely unaffected by deuteration of the propionate group. |

| C-D Stretching | ~2100-2200 | Key indicator of deuteration. |

| C-F Stretching | ~1234 | Unaffected by deuteration of the propionate group. |

| S-C-F Stretching | ~1022 | Unaffected by deuteration of the propionate group. |

| OOC/CCH Aromatic Deformation | ~888 | Unaffected by deuteration of the propionate group. |

Applications of Icomethasone 21 Propionate D5 in Advanced Bioanalytical Methodologies for Research

Fundamental Principles of Stable Isotope-Labeled Internal Standard Methodology in Quantitative Analysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality control samples. lcms.cz The purpose of the IS is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. waters.comscirp.org The ideal IS co-elutes with the analyte and exhibits similar physicochemical properties, especially with respect to extraction recovery and ionization efficiency. researchgate.net Stable isotope-labeled internal standards are considered the 'gold standard' because their chemical and physical behavior is nearly identical to that of the unlabeled analyte, yet they are distinguishable by mass spectrometry due to their mass difference. mdpi.comnih.gov This near-identical behavior allows the SIL-IS to accurately track and compensate for variations that affect the analyte during the entire analytical workflow. iatdmct2017.jp

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., plasma, urine). mdpi.comijcrt.org These components can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification. mdpi.comnih.gov

Icomethasone 21-propionate-d5, as a deuterated internal standard, is invaluable for mitigating these effects. sciex.comnih.gov Key advantages include:

Co-elution with the Analyte: Since deuteration only slightly alters the physicochemical properties, the SIL-IS typically co-elutes with the unlabeled analyte. mdpi.com This ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement at the same point in time as they enter the mass spectrometer's ion source. sci-hub.se

Correction for Ionization Variability: The ratio of the analyte's response to the IS's response is used for quantification. Because both are affected proportionally by matrix components, this ratio remains constant and accurate, even if the absolute signal intensity of both compounds fluctuates. mdpi.comnih.gov This normalization is the key to achieving reliable data from complex biological samples. nih.gov

Compensation for Sample Preparation Variability: A SIL-IS also compensates for analyte losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. sciex.com Any loss of the analyte during these procedures will be mirrored by a proportional loss of the SIL-IS, thus preserving the accuracy of the final concentration measurement.

While deuterated standards are highly effective, researchers must consider potential "isotope effects." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to slight differences in physicochemical properties. sciex.com The C-D bond is stronger and slightly shorter than the C-H bond, which can lead to minor changes in lipophilicity and chromatographic retention time. synnovis.co.ukresearchgate.net

In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. scirp.orgnih.gov If this retention time difference is significant and occurs in a region of steep change in ion suppression, the analyte and the IS may not experience the exact same matrix effect, potentially leading to a bias in quantification. nih.gov Therefore, during method development, it is crucial to chromatographically resolve the analyte from the majority of matrix components and to confirm that the analyte and its deuterated standard have near-perfect co-elution to ensure accurate correction. sciex.comscirp.org

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound for Analytical Research

The development of a robust LC-MS/MS method is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Using a SIL-IS like this compound is integral to this process, ensuring the final method is sensitive, specific, and reliable. nih.govnih.gov

The primary goal of the chromatographic separation is to resolve the analyte and its IS from interfering matrix components, thereby minimizing matrix effects and ensuring accurate quantification. waters.com For corticosteroids like Icomethasone 21-propionate, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice. lcms.czskyline.ms

Optimization involves several key parameters:

Stationary Phase (Column): C18 and C8 columns are commonly used for steroid separation due to their hydrophobic nature, which provides good retention for these compounds. iatdmct2017.jpnih.gov Column selection depends on achieving the best peak shape and resolution from interferences.

Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is typical. The aqueous phase often contains additives like formic acid, ammonium (B1175870) acetate, or ammonium fluoride (B91410) to improve ionization efficiency. iatdmct2017.jpmdpi.com Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are commonly used to elute the analytes from the column. nih.gov The specific gradient profile is optimized to achieve a short run time while maintaining adequate separation. skyline.ms

Column Temperature and Flow Rate: Maintaining a constant column temperature (e.g., 30-50 °C) ensures reproducible retention times. lcms.czskyline.ms The flow rate is optimized based on the column dimensions and particle size to achieve efficient separation.

Table 1: Example of Optimized Chromatographic Conditions for Corticosteroid Analysis This table presents typical parameters based on published methods for structurally similar compounds like fluticasone (B1203827) propionate (B1217596) and other corticosteroids. waters.comiatdmct2017.jpskyline.msnih.gov

| Parameter | Typical Setting | Purpose |

| LC System | UHPLC | Provides higher resolution and faster analysis times. |

| Column | C18, 2.1 x 50 mm, <2 µm | Offers good retention and sharp peaks for corticosteroids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺). |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analytes. |

| Gradient | 5% B to 95% B over 2-5 min | Efficiently separates analytes from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions to ensure sharp peaks. |

| Column Temp. | 40 °C | Ensures stable and reproducible retention times. |

| Injection Vol. | 5 - 10 µL | A small volume is sufficient for sensitive MS detection. |

Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification. The process involves selecting a specific precursor ion for the analyte (and its IS) and then fragmenting it to produce a characteristic product ion. This precursor-to-product ion pair is called a Multiple Reaction Monitoring (MRM) transition.

For Icomethasone 21-propionate and its d5-labeled internal standard, the analysis would be performed in positive electrospray ionization (ESI+) mode.

Precursor Ion Selection: The initial step is to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

Product Ion Selection: The precursor ion is then subjected to collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon) at a specific collision energy (CE). This fragments the ion, and the most stable and abundant fragment is selected as the product ion for the MRM transition. mdpi.com

Collision Energy (CE) Optimization: The CE is a critical parameter that is optimized for each specific MRM transition to maximize the intensity of the product ion signal, thereby maximizing assay sensitivity. This is typically done by infusing a standard solution of the analyte and systematically varying the collision energy to find the value that yields the most intense and stable product ion signal. mdpi.com

Using a deuterated standard like this compound, the MRM transition for the IS will have a precursor ion that is 5 Daltons higher than the analyte, while the product ion may or may not retain the deuterium labels, depending on the fragmentation pathway. The CE for the IS is optimized independently. sciex.com

Table 2: Hypothetical Tandem Mass Spectrometry Parameters for Icomethasone 21-propionate and its d5-IS This table is illustrative, based on typical fragmentation patterns and optimized parameters for similar propionate-containing corticosteroids like fluticasone propionate. sciex.comsynnovis.co.uk

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |

| Icomethasone 21-propionate | [Calculated M+H]⁺ | [Optimized Fragment]⁺ | 100 | Optimized Value |

| This compound (IS) | [Calculated M+5+H]⁺ | [Optimized Fragment]⁺ | 100 | Optimized Value |

Assessment and Mitigation of Matrix Effects in Research Sample Analysis Employing this compound as an Internal Standard

Even with optimized chromatography, some level of matrix effect is often unavoidable in bioanalysis. nih.gov Therefore, a key part of method validation is to assess the impact of the matrix and confirm that the chosen internal standard effectively mitigates it. mdpi.com

The standard approach to assess matrix effects involves comparing the analyte's response in the presence and absence of the biological matrix. mdpi.com This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix sample (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration. skyline.ms

The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.

The true value of this compound lies in its ability to normalize these variations. mdpi.com To confirm this, an IS-normalized matrix factor is calculated:

IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

If the IS-normalized MF is close to 1 (typically within a range of 0.85 to 1.15), it demonstrates that the deuterated internal standard is effectively tracking and correcting for the matrix-induced variability, thus ensuring the accuracy and reliability of the quantitative results. nih.govsciex.comsci-hub.se The use of this compound, by co-eluting and reacting identically to the analyte in the ion source, provides the most effective strategy for mitigating matrix effects and producing high-quality data in demanding research applications. mdpi.commdpi.com

Quantitative Evaluation of Ion Enhancement and Suppression Phenomena

In LC-MS/MS analysis, matrix effects—the alteration of ionization efficiency by co-eluting compounds from the sample matrix—can significantly compromise the accuracy and reproducibility of results. nih.gov These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal). chromatographyonline.com this compound plays a crucial role in the quantitative assessment of these phenomena.

Because a deuterated standard like this compound co-elutes with the non-deuterated analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. biopharmaservices.comjst.go.jp By comparing the response of the analyte in the presence of the matrix to its response in a clean solvent, while using the SIL-IS to normalize for variability, researchers can precisely quantify the extent of the matrix effect. nih.gov This is often expressed as a matrix factor (MF).

The International Council for Harmonisation (ICH) M10 guideline suggests evaluating the matrix effect by analyzing quality control (QC) samples prepared in at least six different lots of the biological matrix. europa.eu For each matrix lot, the accuracy should be within ±15% of the nominal concentration, and the precision should not exceed a 15% coefficient of variation (%CV). europa.eu This ensures that the method is reliable across different subject samples. While stable isotope-labeled internal standards are the best available option to compensate for matrix effects, they may not always overcome sensitivity loss due to significant ion suppression. chromatographyonline.comchromatographyonline.com

Strategies for Sample Preparation to Minimize Matrix Interference

While this compound can compensate for matrix effects, the most effective strategy is to minimize them in the first place through rigorous sample preparation. nih.govchromatographyonline.com The goal is to remove interfering endogenous components like phospholipids (B1166683) and proteins from the biological sample before LC-MS/MS analysis.

Commonly employed techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While efficient for high-throughput screening, it may not provide the cleanest extracts, often leaving phospholipids and other interferences. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on differential solubility in two immiscible liquid phases. By optimizing the pH and solvent polarity, a high degree of purification can be achieved. chromatographyonline.com For instance, a double LLE can be used where hydrophobic interferences are first removed with a non-polar solvent before the analyte is extracted with a moderately polar solvent. chromatographyonline.com

Solid-Phase Extraction (SPE): Considered one of the most effective techniques, SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away. The choice of sorbent (e.g., reversed-phase, ion-exchange) allows for targeted removal of specific interferences, providing a very clean extract and reducing matrix effects significantly. chromatographyonline.com

Optimizing these sample preparation methods is a critical step in developing a robust bioanalytical assay, ensuring that the benefits of using a high-fidelity internal standard like this compound are fully realized. tandfonline.com

Validation Parameters for Research-Grade Bioanalytical Assays Using Deuterated this compound

For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its performance characteristics. ajpsonline.com The use of a deuterated internal standard like this compound is central to achieving the required levels of precision and accuracy. crimsonpublishers.com Full validation is necessary when establishing a new method and should assess parameters such as selectivity, matrix effect, calibration curve, accuracy, precision, and stability. europa.eu

Linearity, Precision, and Accuracy Assessments in Relevant Research Matrices

These three parameters are the cornerstone of quantitative bioanalytical method validation. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the analyte concentration over a specific range. A calibration curve is generated using a blank sample, a zero sample (with internal standard), and typically six to eight non-zero standards. ajpsonline.com

Precision: The closeness of agreement between a series of measurements. It is assessed at multiple concentration levels (at least four: LLOQ, low, medium, and high QC) and is expressed as the coefficient of variation (%CV).

Accuracy: The closeness of the mean test results to the true concentration. It is expressed as the percentage of the nominal value.

Regulatory guidelines provide clear acceptance criteria for these parameters. ich.orgeuropa.eu

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy | LLOQ | Within ±20% of nominal value |

| Low, Mid, High QC | Within ±15% of nominal value | |

| Precision (%CV) | LLOQ | ≤20% |

| Low, Mid, High QC | ≤15% | |

| Calibration Standards | All levels except LLOQ | Back-calculated concentration within ±15% of nominal |

| Calibration Standards | LLOQ | Back-calculated concentration within ±20% of nominal |

Stability of Analyte and Internal Standard in Research Samples

Demonstrating the stability of both the analyte and the internal standard under various conditions is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection. fda.govcelegence.com Stability assessments are performed by analyzing QC samples after exposure to specific conditions and comparing the results to nominal concentrations, with deviations typically required to be within ±15%. celegence.com

Key stability evaluations include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that covers sample handling and preparation time.

Long-Term Stability: Determines stability under frozen storage conditions for a period that meets or exceeds the storage time of study samples.

Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and QCs. nih.gov

While separate stability testing for a stable isotope-labeled internal standard like this compound is often not required if the analyte is proven stable, it may be necessary if the IS is stored under different conditions or in different solvents. nih.govcmicgroup.com

Integration of this compound into Multi-Analyte Quantification Panels for Complex Biological Research Matrices

In many research contexts, particularly in endocrinology and pharmacology, it is efficient to measure multiple analytes simultaneously. mdpi.com LC-MS/MS is well-suited for this "multiplexing." A single SIL-IS, such as this compound, can potentially be used for the quantification of several structurally related compounds, such as other corticosteroids or their metabolites. nih.gov

This approach is advantageous as it simplifies sample preparation and reduces analysis time. However, it requires careful validation. The internal standard must be demonstrated to effectively track the extraction recovery and compensate for matrix effects for each analyte in the panel. While a SIL-IS is ideal for its corresponding analyte, its ability to compensate for structurally different analogs may vary and must be rigorously evaluated. crimsonpublishers.com

Concurrent Quantification of Non-Deuterated Analogs and Metabolites in In Vitro Systems

In vitro systems, such as liver microsome incubations or cell culture experiments, are essential for studying drug metabolism. nih.gov In these systems, this compound can be used as an internal standard to simultaneously quantify the parent drug (non-deuterated Icomethasone 21-propionate) and the formation of its various metabolites. nih.gov

This allows for precise characterization of metabolic pathways and determination of kinetic parameters. The high sensitivity and specificity of LC-MS/MS, combined with the accuracy afforded by the deuterated internal standard, enable the detection of even low-level metabolites. researchgate.net This is crucial for understanding the biotransformation of corticosteroids and identifying potential active or inactive metabolic products. researchgate.net

Applications in Biomarker Discovery Research (if applicable to non-human contexts)

While specific, published research focusing exclusively on the application of this compound in non-human biomarker discovery is not extensively documented, the principles of its use as a stable isotope-labeled internal standard are broadly applicable and crucial to this field of study. The methodologies in which deuterated steroids are integral, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of biomarker research in animal models and other non-human contexts. nih.govnih.gov

The primary role of this compound in this research arena is to ensure the accuracy and precision of quantitative analyses of structurally similar endogenous corticosteroids or other target analytes. sigmaaldrich.comirisotope.com In biomarker discovery, researchers often seek to identify subtle changes in the concentrations of endogenous molecules that may correlate with a disease state, exposure to a substance, or a physiological condition. LC-MS/MS is considered a gold standard for this type of analysis due to its high sensitivity and specificity, particularly for small molecules like steroids. nih.gov

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust LC-MS/MS-based bioanalytical methods. irisotope.com By adding a known quantity of the deuterated standard to a biological sample (e.g., plasma, serum, tissue) at the beginning of the analytical process, it is possible to correct for variability that can occur during sample preparation, extraction, and the analysis itself. sigmaaldrich.comnih.gov Since the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during these steps. However, its increased mass allows it to be distinguished by the mass spectrometer. irisotope.com This stable isotope dilution method provides a high degree of confidence in the final quantitative results. nih.govnih.gov

A pertinent example of this methodology in a non-human context is the study of steroid hormone profiles in animal models of disease. For instance, in research on canine muscular dystrophy, LC-MS/MS with stable isotope dilution has been used to determine the serum concentrations of various steroid hormones. nih.gov In such studies, researchers aim to identify whether the disease state is associated with alterations in the steroid profile, which could then serve as potential biomarkers for disease progression or therapeutic response. The accurate quantification of these steroids would be significantly enhanced by the use of appropriate deuterated internal standards.

The table below illustrates the type of data generated in such a hypothetical study, showcasing how a deuterated internal standard underpins the reliability of the measurements.

| Analyte | Control Group (ng/mL) | Disease Model Group (ng/mL) | Internal Standard Used | Analytical Method |

|---|---|---|---|---|

| Cortisol | 15.2 ± 3.1 | 25.8 ± 4.5 | Cortisol-d4 | LC-MS/MS |

| Corticosterone | 2.5 ± 0.8 | 4.1 ± 1.2 | Corticosterone-d8 | LC-MS/MS |

| Icomethasone (hypothetical therapeutic) | <0.1 | 5.3 ± 1.5 | This compound | LC-MS/MS |

In this illustrative data, the use of a specific deuterated internal standard for each analyte, including the hypothetical use of this compound for the quantification of a therapeutic corticoid, allows for the confident assertion that the observed differences between the control and disease model groups are real and not artifacts of the analytical process.

Furthermore, research in ecotoxicology, which assesses the impact of chemical pollutants on ecosystems, relies on similar bioanalytical techniques to measure the presence and concentration of endocrine-disrupting compounds, including synthetic corticosteroids, in environmental samples and wildlife. researchgate.net The use of deuterated standards in these studies is critical for achieving the low detection limits and accuracy required to understand the environmental fate and biological impact of these substances.

Mechanistic and Investigative Research Applications of Icomethasone 21 Propionate D5

Utilization of Icomethasone 21-propionate-d5 in In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic studies are fundamental to early-stage drug discovery, helping to predict a drug's behavior in vivo. nih.gov The use of isotopically labeled compounds like this compound enhances the precision and clarity of these assessments.

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. frontagelab.com This is often assessed using subcellular fractions of liver cells, such as microsomes and cytosol, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.com Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, which mediate Phase I oxidative reactions, while the cytosol contains various soluble enzymes. creative-bioarray.comutsouthwestern.edu

In a typical assay, this compound is incubated with liver microsomes or cytosol preparations from various preclinical species, along with necessary cofactors like NADPH. utsouthwestern.edu The concentration of the deuterated compound is monitored over time using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). utsouthwestern.edu The rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the compound's susceptibility to enzymatic degradation. nih.gov These in vitro data are crucial for predicting in vivo hepatic clearance. frontagelab.com

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes from Preclinical Species

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 45.2 | 15.3 |

| Mouse | 38.6 | 17.9 |

| Dog | 62.5 | 11.1 |

| Monkey | 55.1 | 12.6 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Identifying the biotransformation pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or reactive metabolites. thermofisher.com Using this compound as a substrate in in vitro systems, such as hepatocytes, provides a distinct advantage for metabolite identification. scispace.com

When analyzed by mass spectrometry, the deuterated compound and its metabolites exhibit a characteristic mass shift compared to their non-deuterated counterparts and endogenous molecules. scispace.com This isotopic signature allows researchers to easily distinguish drug-related material from the complex biological matrix. scispace.com By comparing the mass spectra of samples incubated with the labeled versus unlabeled compound, metabolites can be confidently identified and their structures elucidated. This approach, often called "metabolite fingerprinting," helps map the metabolic pathways, such as hydroxylation, oxidation, or hydrolysis, that Icomethasone 21-propionate undergoes.

Table 2: Hypothetical Metabolites of this compound and Expected Mass Shifts

| Biotransformation Pathway | Potential Metabolite | Expected Mass-to-Charge Ratio (m/z) Shift from Parent Compound |

| Monohydroxylation | Hydroxy-icomethasone 21-propionate-d5 | +16 Da |

| Dihydroxylation | Dihydroxy-icomethasone 21-propionate-d5 | +32 Da |

| Dehydrogenation | Dehydro-icomethasone 21-propionate-d5 | -2 Da |

| Ester Hydrolysis | Icomethasone-d5 | -72 Da (loss of propionate (B1217596) group) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Role of Deuterated this compound in Understanding Isotope Effects on Biochemical Processes

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. scispace.com

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. wikipedia.orgnih.gov This is known as a primary kinetic isotope effect. wikipedia.org

When this compound is metabolized by enzymes like CYP450s, the rate of metabolism can be slower compared to its non-deuterated isotopologue if the deuterated positions are sites of enzymatic attack. nih.gov By comparing the metabolic rates of the deuterated and non-deuterated compounds, researchers can quantify the KIE (kH/kD). A significant KIE value (typically >2) provides strong evidence that C-H bond cleavage at the labeled position is a critical step in the metabolic process. acs.org Studies on glucocorticoid receptors have also shown that deuterium substitution can affect receptor activation and deactivation kinetics, suggesting that hydrogen bond formation or cleavage can be a rate-limiting step in these processes as well. tandfonline.comnih.gov

Table 3: Illustrative Comparison of In Vitro Metabolic Rates to Demonstrate KIE

| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Icomethasone 21-propionate (H) | 12.4 | 3.1 |

| This compound (D) | 4.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The KIE is instrumental in dissecting complex multi-step biological pathways. scispace.com By strategically placing deuterium labels at different positions within the Icomethasone 21-propionate molecule, researchers can probe the mechanism of its biotransformation.

Application in Non-Human In Vivo Pre-Clinical Pharmacokinetic Model Development

Deuterated compounds are widely used as internal standards in bioanalytical methods to ensure accuracy and precision in quantifying drug concentrations in biological samples. pharmaffiliates.comclearsynth.com Beyond this role, this compound is valuable in preclinical pharmacokinetic (PK) studies in animal models. simsonpharma.com These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. creative-bioarray.com

A common experimental design involves co-administering a mixture of Icomethasone 21-propionate and this compound to an animal model (e.g., rat or dog). scispace.com Because the two compounds can be distinguished by mass spectrometry, their plasma concentrations can be monitored simultaneously over time from a single set of samples. nih.gov This approach allows for a direct and highly accurate comparison of their pharmacokinetic profiles, minimizing inter-animal variability. Any significant differences observed in parameters like clearance or half-life can be attributed to the kinetic isotope effect, providing valuable insights into the in vivo relevance of specific metabolic pathways. nih.gov This data is critical for developing robust pharmacokinetic models that can be used to predict the drug's behavior. nih.gov

Table 4: Illustrative Comparative Pharmacokinetic Parameters in a Preclinical Animal Model

| Parameter | Icomethasone 21-propionate | This compound |

| Half-Life (t½, hours) | 2.5 | 4.8 |

| Plasma Clearance (CL, mL/hr/kg) | 1500 | 780 |

| Volume of Distribution (Vd, L/kg) | 3.2 | 3.1 |

| Bioavailability (F, %) | 35 | 65 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Methodological Challenges and Solutions in Animal Pharmacokinetic Studies using Labeled Compounds

The use of stable isotope-labeled compounds like this compound is crucial for overcoming several methodological challenges in animal pharmacokinetic studies. nih.gov One of the primary challenges is the accurate quantification of the drug and its metabolites in biological matrices, which can be complex and variable. nih.gov

A significant issue in liquid chromatography-mass spectrometry (LC-MS), a common analytical technique in these studies, is ion suppression or enhancement. nih.gov This phenomenon occurs when components of the biological matrix co-eluting with the analyte interfere with its ionization, leading to inaccurate quantification. nih.gov By using a deuterated standard such as this compound as an internal standard, these matrix effects can be effectively normalized. Since the labeled internal standard has nearly identical chemical and physical properties to the unlabeled drug, it experiences the same ion suppression or enhancement, allowing for a reliable relative quantification. nih.gov

Another challenge is distinguishing the administered drug from endogenous compounds with similar structures. While less of a concern for synthetic corticosteroids, the principle is vital in metabolic studies. Furthermore, labeled compounds are instrumental in elucidating metabolic pathways. nih.gov The mass difference between the parent drug and its metabolites allows for their confident identification in complex biological samples.

The following table illustrates common challenges in animal pharmacokinetic studies and how the use of a labeled compound like this compound provides a solution.

| Methodological Challenge | Solution Provided by Labeled Compounds (e.g., this compound) |

| Matrix Effects (Ion Suppression/Enhancement) | Co-elutes with the unlabeled drug, experiencing the same matrix effects, thus acting as an ideal internal standard for accurate quantification. nih.gov |

| Metabolite Identification | The known isotopic pattern of the labeled compound allows for the confident identification of drug-related metabolites from endogenous signals in mass spectrometry data. nih.gov |

| Low Bioavailability/Concentration | The high sensitivity and selectivity of mass spectrometry for labeled compounds enable the detection and quantification of very low concentrations of the drug and its metabolites. nih.gov |

| Complex Biological Matrices | The use of an internal standard minimizes the impact of sample-to-sample variability in extraction efficiency and instrument response. |

Disposition and Mass Balance Studies in Controlled Experimental Systems (excluding human clinical context)

Disposition and mass balance studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov In controlled experimental systems, such as in vivo animal models or in vitro tissue preparations, this compound can be used to trace the fate of the parent compound.

In a typical animal study, a known amount of the labeled compound is administered, and biological samples (e.g., plasma, urine, feces, and tissues) are collected over time. The concentration of the labeled parent drug and its metabolites are then measured, often by LC-MS. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

For instance, in a study with rats, the excretion of this compound could be tracked to determine the percentage of the dose eliminated through renal and fecal pathways. Tissue distribution can also be assessed by measuring the concentration of the labeled compound in various organs at different time points after administration.

Tracing Environmental Fate and Degradation Pathways of this compound in Controlled Laboratory Ecosystems

The widespread use of corticosteroids can lead to their release into the environment, making it important to understand their environmental fate and degradation. mdpi.comumweltbundesamt.de this compound can be used as a tracer in controlled laboratory ecosystems to study these processes without interference from other sources of the compound.

Biodegradation Studies in Soil and Water Models

Biodegradation is a key process in the environmental breakdown of pharmaceuticals. nih.gov In laboratory settings, soil or water samples are spiked with this compound and incubated under controlled conditions. The concentration of the labeled compound is monitored over time to determine its rate of degradation.

Microorganisms in soil and water can metabolize corticosteroids, often through oxidation, reduction, or hydrolysis. csjmu.ac.inwalshmedicalmedia.com The unique mass of the deuterated compound allows researchers to distinguish it from its degradation products, helping to elucidate the metabolic pathways. For example, the appearance of metabolites with the deuterium label still attached confirms their origin from the parent compound.

The following table provides a hypothetical example of the biodegradation of this compound in a laboratory soil model.

| Time (days) | This compound Concentration (ng/g soil) | Degradation (%) |

| 0 | 100 | 0 |

| 7 | 75 | 25 |

| 14 | 52 | 48 |

| 28 | 28 | 72 |

| 56 | 10 | 90 |

Photolytic and Hydrolytic Transformation in Environmental Simulations

In addition to biodegradation, corticosteroids can be transformed in the environment through abiotic processes like photolysis (breakdown by light) and hydrolysis (breakdown by water). nih.gov Laboratory simulations can be used to assess the importance of these pathways.

For photolysis studies, a solution of this compound is exposed to a light source that mimics natural sunlight. Samples are taken at various time points to measure the decrease in the parent compound and the formation of transformation products. Similarly, for hydrolysis studies, the compound is incubated in aqueous solutions at different pH levels to determine its stability.

The use of the labeled compound is advantageous in these studies as it allows for precise tracking of the transformation process and identification of resulting products through techniques like high-resolution mass spectrometry. This helps in building a complete picture of the environmental fate of the corticosteroid.

The table below shows potential data from a photolytic degradation study of this compound in a simulated aquatic environment.

| Exposure Time (hours) | This compound Concentration (µg/L) | Transformation (%) |

| 0 | 50 | 0 |

| 4 | 41 | 18 |

| 8 | 33 | 34 |

| 12 | 26 | 48 |

| 24 | 15 | 70 |

Theoretical and Computational Chemistry Studies Pertaining to Icomethasone 21 Propionate D5 and Deuterated Analogs

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Molecular Conformation and Reactivity of Icomethasone 21-propionate-d5

Quantum chemical calculations are fundamental in understanding how the substitution of protium (B1232500) with deuterium in the propionate (B1217596) moiety of Icomethasone 21-propionate affects its quantum mechanical properties. The primary influence of deuteration is the increase in mass, which alters the zero-point vibrational energy (ZPVE) of bonds involving deuterium. This seemingly small change can have measurable consequences on the molecule's stability, conformation, and reactivity, collectively known as deuterium isotope effects.

One of the most direct consequences of deuteration is the alteration of vibrational frequencies. mdpi.comrsc.orgnih.govnih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), can accurately predict these changes. rsc.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the heavier mass of deuterium.

For this compound, calculations would predict a noticeable shift in the vibrational modes associated with the d5-propionate group. Specifically, the C-D stretching frequencies are expected to appear at significantly lower wavenumbers (typically around 2100-2200 cm⁻¹) compared to the C-H stretching frequencies (around 2900-3000 cm⁻¹). These predicted shifts are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for precise assignment of vibrational bands and confirming the location of the deuterium labels. mdpi.com

Table 1: Predicted Vibrational Frequency Shifts for Deuterated Bonds

| Bond Type | Typical Wavenumber (cm⁻¹) | Predicted Deuterated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | ~2960 | ~2200 |

Data is illustrative and based on general principles of vibrational spectroscopy.

Deuteration can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.org If a C-H bond is broken in the rate-determining step of a reaction, replacing hydrogen with deuterium will typically slow the reaction down (a primary KIE). Computational methods can model the reaction pathways and calculate the energy of transition states for both the deuterated and non-deuterated molecules. acs.org

By comparing the activation energies, a theoretical KIE can be calculated. This provides mechanistic insights, confirming whether a specific C-H bond is indeed broken during the transition state. For this compound, if the propionate group were involved in a metabolic reaction that abstracts a hydrogen, quantum calculations could predict the reaction rate change due to deuteration, thereby helping to elucidate the metabolic pathway. acs.org

Molecular Modeling and Docking Studies Involving Deuterated Steroid Ligands in Research Contexts

Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as a deuterated steroid, interacts with a biological target, typically a protein receptor. nih.govuit.nospringernature.commdpi.com

While the static binding affinity of a deuterated ligand is generally not significantly different from its non-deuterated counterpart, the dynamics of the interaction can be studied. springernature.com Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an experimental technique that measures the rate of deuterium uptake in a protein's backbone amide hydrogens when exposed to a deuterated solvent. nih.govnih.govacs.orgnih.gov Ligand binding can protect certain regions of the protein from this exchange. acs.orgnih.gov

Computational models are used to interpret these experimental data. nih.govnih.gov The regions of the protein showing protection in HDX-MS experiments are used as constraints to guide molecular docking simulations, leading to more accurate models of the ligand-protein complex. nih.gov This integrated approach can reveal the precise binding mode of steroid ligands and how they induce conformational changes in their receptors. nih.govnih.gov

Prediction of Mass Spectrometric Fragmentation Patterns for Deuterated this compound Using Computational Approaches

Mass spectrometry (MS) is a key analytical technique for identifying and quantifying compounds. In MS, molecules are ionized and then fragmented, creating a unique fragmentation pattern or "fingerprint." Computational tools can simulate this process to predict the mass-to-charge (m/z) ratios of the parent ion and its various fragments. acs.orgnih.govresearchgate.net

For this compound, the presence of five deuterium atoms provides a clear signature. Any fragment containing the propionate group will have a mass that is 5 atomic mass units higher than the corresponding fragment from the non-deuterated analog. Computational MS software can predict the likely fragmentation pathways based on bond strengths and chemical principles. This predictive power is crucial for identifying the molecule and its potential metabolites in complex biological samples, as it allows researchers to anticipate the specific m/z values to monitor. acs.orgnih.gov

Table 2: Illustrative Predicted Mass Shifts in MS Fragments

| Fragment Description | Non-Deuterated Fragment m/z (Illustrative) | Deuterated Fragment m/z (Illustrative) | Mass Shift (amu) |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 491.2 | 496.2 | +5 |

| Fragment losing propionic acid | 417.2 | 417.2 | 0 |

Note: m/z values are hypothetical and for illustrative purposes.

In Silico Fragmentation Analysis for Structural Elucidation

In silico fragmentation analysis is a computational technique that simulates the fragmentation of a molecule in a mass spectrometer. This predictive capability is invaluable for identifying unknown compounds by matching their experimental mass spectra to theoretically generated fragmentation patterns. For a deuterated compound like this compound, this analysis can help confirm the position and number of deuterium atoms, which is critical for its use as an internal standard in quantitative bioanalysis.